molecular formula C13H18N2OS2 B1223489 N-[(2-ethyl-1-piperidinyl)-sulfanylidenemethyl]-2-thiophenecarboxamide

N-[(2-ethyl-1-piperidinyl)-sulfanylidenemethyl]-2-thiophenecarboxamide

Cat. No. B1223489
M. Wt: 282.4 g/mol
InChI Key: OVEHKGROSRNRCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-ethyl-1-piperidinyl)-sulfanylidenemethyl]-2-thiophenecarboxamide is a member of thiophenes and an aromatic amide.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

N-[(2-ethyl-1-piperidinyl)-sulfanylidenemethyl]-2-thiophenecarboxamide, due to its complex structure involving a thiophene ring and a piperidine moiety, is of interest in synthetic chemistry for the creation of heterocyclic compounds. Heterocyclic compounds, particularly those containing thiophene and piperidine rings, are crucial in medicinal chemistry for their diverse biological activities. The synthesis of such compounds often involves advanced techniques to introduce the sulfur atom into the molecule and to create the desired stereochemistry, which is vital for the biological activity of these compounds. The research in this area focuses on developing novel synthetic routes and understanding the underlying mechanisms of these reactions to improve efficiency and selectivity (Xuan, 2020).

Pharmacological Potential

The structural features of N-[(2-ethyl-1-piperidinyl)-sulfanylidenemethyl]-2-thiophenecarboxamide suggest potential pharmacological applications. Compounds with thiophene and piperidine moieties have been investigated for various therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. The thiophene ring, in particular, is a common feature in molecules with significant biological activities and is present in many drugs and experimental therapeutics. Research into similar compounds has demonstrated their potential in targeting a range of biological pathways and receptors, indicating the possibility of discovering new therapeutic uses for such molecules (Yadav, Krishnan, & Vohora, 2020; Islam et al., 2020).

Environmental Applications

The unique chemical properties of N-[(2-ethyl-1-piperidinyl)-sulfanylidenemethyl]-2-thiophenecarboxamide may also find applications in environmental science, particularly in the development of novel materials for pollution control, sensing, and remediation. Thiophene-based compounds have been explored for their use in various environmental applications, including the removal of heavy metals and organic pollutants from water. The research in this area aims to exploit the chemical reactivity and binding properties of thiophene-containing compounds to develop more effective and selective materials for environmental cleanup (Lewis, 2010).

properties

Product Name

N-[(2-ethyl-1-piperidinyl)-sulfanylidenemethyl]-2-thiophenecarboxamide

Molecular Formula

C13H18N2OS2

Molecular Weight

282.4 g/mol

IUPAC Name

N-(2-ethylpiperidine-1-carbothioyl)thiophene-2-carboxamide

InChI

InChI=1S/C13H18N2OS2/c1-2-10-6-3-4-8-15(10)13(17)14-12(16)11-7-5-9-18-11/h5,7,9-10H,2-4,6,8H2,1H3,(H,14,16,17)

InChI Key

OVEHKGROSRNRCP-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1C(=S)NC(=O)C2=CC=CS2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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